

"physical and chemical properties of Tert-butyl 2-aminothiophene-3-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tert-butyl 2-aminothiophene-3-carboxylate
Cat. No.:	B153151

[Get Quote](#)

A Comprehensive Technical Guide to Tert-butyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **tert-butyl 2-aminothiophene-3-carboxylate**, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

Tert-butyl 2-aminothiophene-3-carboxylate is a stable, solid compound under standard conditions.^{[1][2]} It is characterized by the following properties:

Property	Value	Source
Molecular Formula	$C_9H_{13}NO_2S$	[3] [4]
Molecular Weight	199.27 g/mol	[3] [4]
CAS Number	59739-05-8	[3]
Physical State	Solid	[1]
Boiling Point	289.6 °C	[5]
Storage	2-8°C, inert atmosphere, dark place	[1] [2] [4]

Note: A specific melting point has not been definitively reported in the reviewed literature. Solubility in common organic solvents is expected to be good based on its structure, but specific quantitative data is not readily available.

Spectral Data (Predicted)

While specific spectra for **tert-butyl 2-aminothiophene-3-carboxylate** are not available in the cited literature, data from closely related analogs, such as methyl and ethyl esters of 2-aminothiophene-3-carboxylic acid, allow for the prediction of its key spectral features.

¹H NMR:

- NH₂ protons: A broad singlet is expected around δ 7.20-7.90 ppm.[\[6\]](#)
- Thiophene protons: Signals for the protons on the thiophene ring are anticipated in the aromatic region.
- Tert-butyl protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will appear in the upfield region.

¹³C NMR:

- Carbonyl carbon: The ester carbonyl carbon is expected to resonate in the downfield region.
- Thiophene carbons: Carbons of the thiophene ring will appear in the aromatic region.

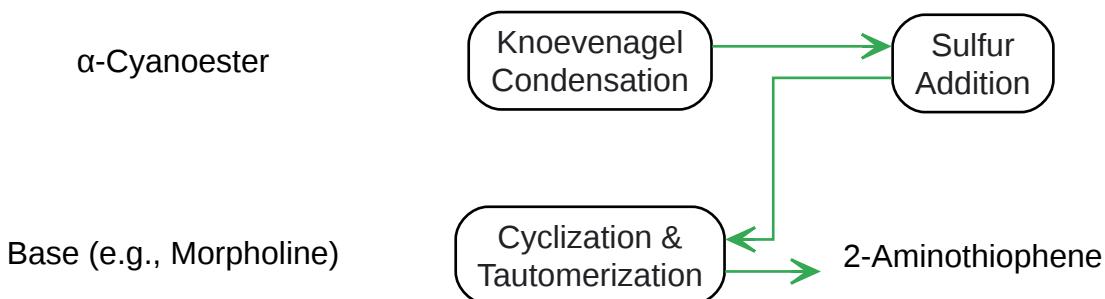
- Tert-butyl carbons: The quaternary and methyl carbons of the tert-butyl group will be observed in the aliphatic region.

FT-IR Spectroscopy:

- N-H stretching: Characteristic peaks for the primary amine are expected in the region of 3300-3500 cm^{-1} .^[6]
- C=O stretching: A strong absorption band corresponding to the ester carbonyl group is anticipated around 1650-1700 cm^{-1} .^[6]
- C-H stretching: Bands for the C-H bonds of the tert-butyl group and the thiophene ring will be present.

Synthesis and Experimental Protocols

The primary synthetic route to **tert-butyl 2-aminothiophene-3-carboxylate** and its derivatives is the Gewald reaction.^{[7][8][9]} This multicomponent reaction offers a versatile and efficient one-pot synthesis of highly substituted 2-aminothiophenes.

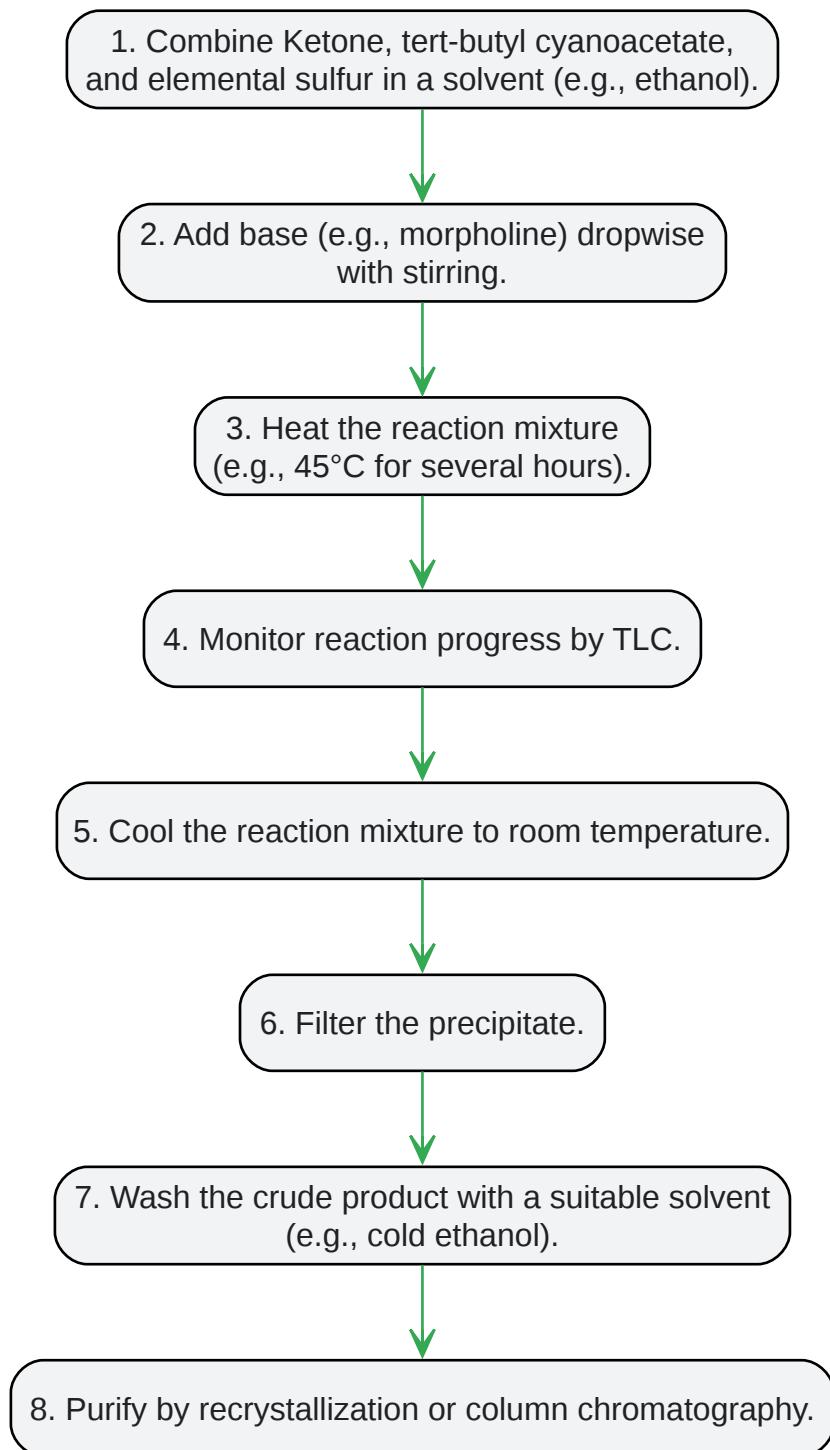

The Gewald Reaction: A General Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α -cyanoester in the presence of elemental sulfur and a base.^{[7][8][9]}

General Reaction Scheme:

Sulfur (S_8)

Ketone/Aldehyde


[Click to download full resolution via product page](#)

Caption: General workflow of the Gewald reaction.

The mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate.^[8] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.^[8]

Illustrative Experimental Protocol (Adapted from similar syntheses)

While a specific protocol for **tert-butyl 2-aminothiophene-3-carboxylate** is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar 2-aminothiophene derivatives.^[6]

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis of 2-aminothiophenes.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by silica gel column chromatography.[\[6\]](#)

Chemical Reactivity and Potential Applications

The 2-aminothiophene scaffold is a versatile building block in organic synthesis. The amino and ester functionalities of **tert-butyl 2-aminothiophene-3-carboxylate** offer multiple sites for further chemical transformations, allowing for the generation of diverse compound libraries.[\[10\]](#)

The reactivity of the 2-aminothiophene core allows for various derivatizations:

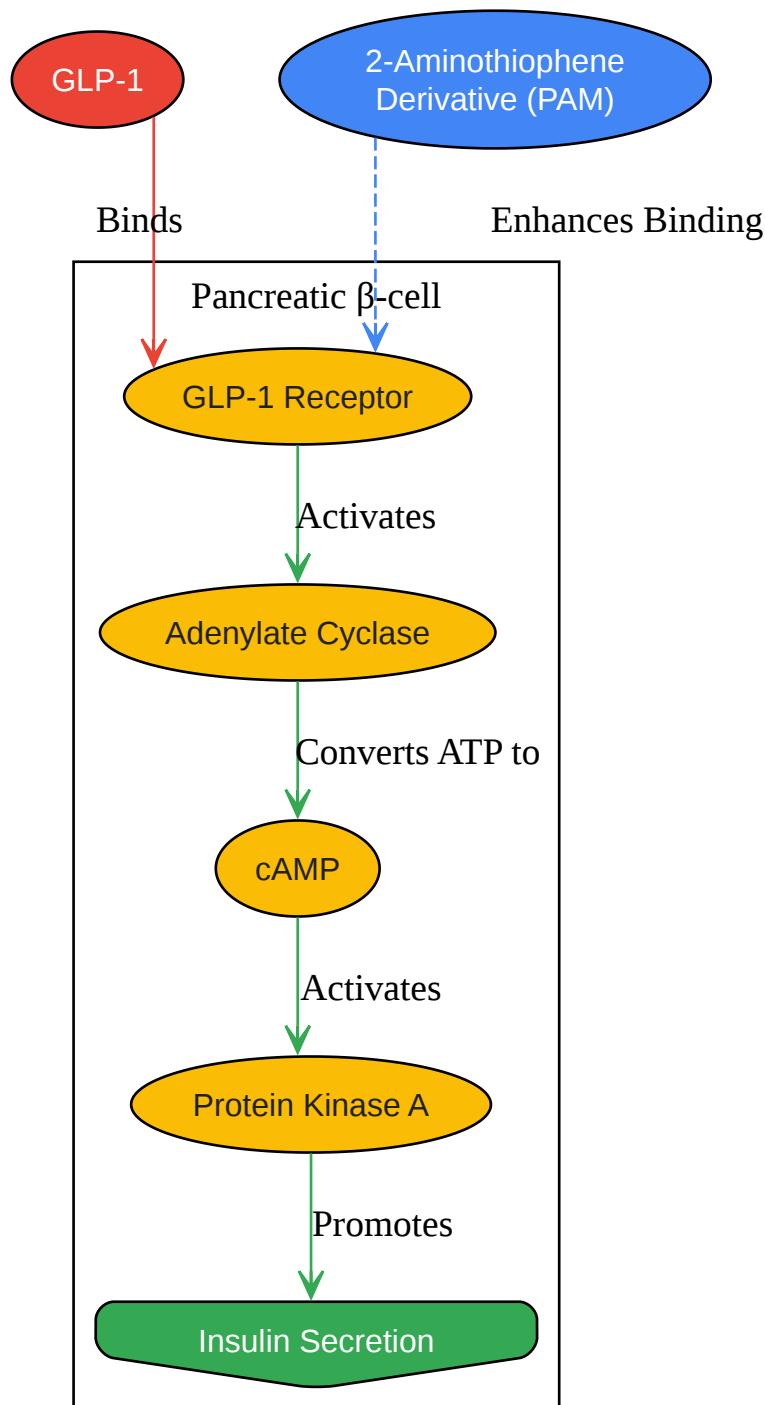
- N-Arylation/Alkylation: The amino group can be readily functionalized.
- Ester Hydrolysis/Amidation: The tert-butyl ester can be converted to a carboxylic acid or various amides.
- Electrophilic Aromatic Substitution: The thiophene ring can undergo substitution reactions.

These derivatizations are crucial for exploring the structure-activity relationships of novel compounds in drug discovery.

Biological Significance and Signaling Pathways

While direct involvement of **tert-butyl 2-aminothiophene-3-carboxylate** in specific signaling pathways has not been reported, numerous derivatives of 2-aminothiophene-3-carboxylic acid esters exhibit significant biological activities.

Cytostatic and Anticancer Activity


Derivatives of 2-aminothiophene-3-carboxylic acid esters have demonstrated unusual cytostatic selectivity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[\[11\]](#)[\[12\]](#) These compounds have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in prostate cancer cells.[\[11\]](#) The mechanism of action appears to involve the preferential suppression of protein synthesis over DNA or RNA synthesis.[\[11\]](#)

Allosteric Modulation of GLP-1 Receptor

Recent studies have identified 2-aminothiophene derivatives as a new class of small-molecule positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R).[\[13\]](#)[\[14\]](#) GLP-1R is a key target for the treatment of type 2 diabetes and obesity.[\[13\]](#)[\[14\]](#) These PAMs

enhance the activity of the endogenous GLP-1 peptide, leading to increased insulin secretion.

[13][14]

[Click to download full resolution via product page](#)

Caption: Postulated role of 2-aminothiophene derivatives as PAMs in GLP-1R signaling.

The diverse biological activities of 2-aminothiophene derivatives highlight the importance of **tert-butyl 2-aminothiophene-3-carboxylate** as a key starting material for the development of novel therapeutic agents.[15][16][17] Further research into this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 59739-05-8|tert-Butyl 2-aminothiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl 2-aminothiophene-3-carboxylate | CymitQuimica [cymitquimica.com]
- 4. tert-Butyl 2-aminothiophene-3-carboxylate|CAS 59739-05-8 [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Gewald_reaction [chemeurope.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 13. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]

- 16. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]
- To cite this document: BenchChem. ["physical and chemical properties of Tert-butyl 2-aminothiophene-3-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153151#physical-and-chemical-properties-of-tert-butyl-2-aminothiophene-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com